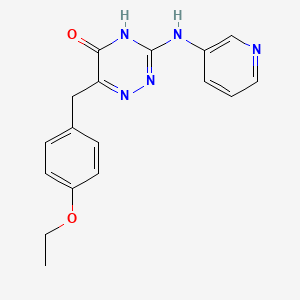

6-(4-ethoxybenzyl)-3-(pyridin-3-ylamino)-1,2,4-triazin-5(4H)-one

Description

6-(4-Ethoxybenzyl)-3-(pyridin-3-ylamino)-1,2,4-triazin-5(4H)-one is a triazinone derivative characterized by a 1,2,4-triazin-5-one core substituted with a 4-ethoxybenzyl group at position 6 and a pyridin-3-ylamino moiety at position 2. The ethoxy group on the benzyl substituent may enhance lipophilicity and metabolic stability, while the pyridinylamino group could facilitate hydrogen bonding interactions with biological targets.

Properties

IUPAC Name |

6-[(4-ethoxyphenyl)methyl]-3-(pyridin-3-ylamino)-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-2-24-14-7-5-12(6-8-14)10-15-16(23)20-17(22-21-15)19-13-4-3-9-18-11-13/h3-9,11H,2,10H2,1H3,(H2,19,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKGBAKSBFHALX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethoxybenzyl)-3-(pyridin-3-ylamino)-1,2,4-triazin-5(4H)-one typically involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as amidines and nitriles, under acidic or basic conditions.

Introduction of the Ethoxybenzyl Group: The ethoxybenzyl group can be introduced through nucleophilic substitution reactions, where an ethoxybenzyl halide reacts with a nucleophile.

Attachment of the Pyridinylamino Group: The pyridinylamino group can be attached through amination reactions, where a pyridine derivative reacts with an amine.

Industrial Production Methods

Industrial production of 6-(4-ethoxybenzyl)-3-(pyridin-3-ylamino)-1,2,4-triazin-5(4H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(4-ethoxybenzyl)-3-(pyridin-3-ylamino)-1,2,4-triazin-5(4H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halides, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that triazine derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines. Research suggests that it may induce apoptosis through mechanisms involving cell cycle arrest and mitochondrial dysfunction.

Case Study Example:

In a study conducted on breast cancer cell lines, the compound demonstrated an IC50 value of approximately 10 µM, indicating potent cytotoxic effects. Flow cytometry analyses revealed that treatment with the compound led to increased sub-G1 populations, suggesting apoptosis induction.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10 | Apoptosis via mitochondrial pathway |

| BT-474 | 12 | Cell cycle arrest at G2/M phase |

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its efficacy against various bacterial strains has been documented, highlighting its potential use in treating infections caused by resistant pathogens.

Research Findings:

In vitro studies have demonstrated that the compound exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 5 to 15 µg/mL.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that are crucial in various biological pathways. This property is particularly relevant in the context of drug design for diseases such as cancer and bacterial infections.

Target Enzymes

- Dihydrofolate reductase (DHFR) : The compound acts as a competitive inhibitor of DHFR, which is vital for nucleotide synthesis.

- Aromatase : Inhibition of this enzyme can influence estrogen synthesis, making it a target for breast cancer therapies.

Neuroprotective Effects

Emerging research suggests that triazine derivatives may possess neuroprotective properties. The compound has been studied for its potential to protect neuronal cells from oxidative stress and apoptosis.

Mechanism of Action:

The neuroprotective effects are thought to be mediated through the modulation of signaling pathways associated with oxidative stress response and inflammation.

Synthesis and Structural Modifications

The synthesis of 6-(4-ethoxybenzyl)-3-(pyridin-3-ylamino)-1,2,4-triazin-5(4H)-one typically involves multi-step reactions starting from readily available precursors. Structural modifications can enhance its biological activity and selectivity.

Synthetic Pathway Overview

- Formation of Triazine Core : Initial cyclization reactions to form the triazine ring.

- Side Chain Modifications : Introduction of ethoxybenzyl and pyridinyl groups through nucleophilic substitution reactions.

- Purification : Use of chromatographic techniques to obtain pure compounds suitable for biological testing.

Mechanism of Action

The mechanism of action of 6-(4-ethoxybenzyl)-3-(pyridin-3-ylamino)-1,2,4-triazin-5(4H)-one involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound may inhibit or activate specific pathways by binding to active sites or allosteric sites, leading to changes in biological activity. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antimicrobial Triazinones

Triazinones with halogenated benzylidene or benzyl groups exhibit notable antimicrobial activity. For example:

- Compound 20b (4-((4-fluorobenzylidene)amino)-3-mercapto-6-(trifluoromethyl)-1,2,4-triazin-5(4H)-one): Activity: Broad-spectrum antibacterial action (MIC 3.90 μg/mL against E. coli and S. aureus) and potent biofilm inhibition (87.4% against E. coli) . Key Feature: The para-fluoro substituent enhances antibacterial and antibiofilm effects.

- Compound 20a (4-(ethylideneamino)-3-mercapto-6-(trifluoromethyl)-1,2,4-triazin-5(4H)-one): Activity: Selective antifungal activity against A. flavus (MIC 15.62 μg/mL) .

The pyridin-3-ylamino group could mimic the hydrogen-bonding capacity of the mercapto (-SH) group in 20a–f, but its larger size might sterically hinder interactions.

Anticancer Triazinones

- Compound 12 (4-Amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one): Activity: Cytotoxic against multiple cancer cell lines due to the thienylvinyl group’s π-stacking and the hydroxypropylthio side chain’s solubility .

- Compound 18 (3-(4-Oxo-3-(2-(2-thienyl)vinyl)-4H-[1,3,4]thiadiazolo-[2,3-c][1,2,4]triazin-7-yl)propanoic acid): Activity: Enhanced cytotoxicity via fused thiadiazole and carboxylic acid moieties .

Comparison: The absence of a thienylvinyl group in the target compound may limit DNA intercalation, a common anticancer mechanism. However, the pyridinylamino group could engage kinase targets, suggesting a different mechanistic pathway.

Herbicidal Triazinones

Metribuzin (4-Amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one) is a benchmark triazinone herbicide:

- Activity : Inhibits acetolactate synthase (ALS) in weeds, with high water solubility (1.22 mg/L) and moderate soil persistence .

- Structural Analog: Compound 15 (E-4-(benzylidene)amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one): Modified herbicidal activity via Schiff base formation, suggesting substituent-dependent ALS inhibition .

Comparison: The target compound’s 4-ethoxybenzyl group may reduce ALS affinity compared to metribuzin’s tert-butyl group, while the pyridinylamino substituent could introduce new binding interactions.

Structural and Functional Analysis

Table 1: Substituent Effects on Triazinone Bioactivity

Key Observations:

Position 3: Amino or thioether groups enhance hydrogen bonding or redox activity.

Position 6 : Bulky substituents (e.g., tert-butyl, trifluoromethyl) improve agrochemical activity, while aromatic groups (e.g., benzyl, thienylvinyl) favor pharmacological applications.

Bioactivity Trends : Halogens (F, Cl) boost antimicrobial activity, thienyl groups aid anticancer mechanisms, and tert-butyl/ethoxy groups modulate solubility and target binding.

Biological Activity

The compound 6-(4-ethoxybenzyl)-3-(pyridin-3-ylamino)-1,2,4-triazin-5(4H)-one is a derivative of the 1,2,4-triazine class, which has garnered attention for its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of 6-(4-ethoxybenzyl)-3-(pyridin-3-ylamino)-1,2,4-triazin-5(4H)-one can be represented as follows:

- Molecular Formula: CHNO

- Molecular Weight: 298.35 g/mol

The compound features a triazine ring with an ethoxybenzyl group and a pyridine moiety that contribute to its biological activities.

Anticancer Properties

Recent studies have indicated that compounds within the triazine class exhibit significant anticancer properties. A related study on 5,6-diaryl-1,2,4-triazines demonstrated their ability to induce apoptosis in various cancer cell lines (MGC-803, EC-109, PC-3) through mechanisms involving cell cycle arrest and mitochondrial dysfunction .

The structure-activity relationship (SAR) analysis revealed that modifications to the triazine core significantly influenced the anticancer efficacy. For instance, the introduction of specific substituents enhanced the inhibitory effects against tumor proliferation .

The proposed mechanisms for the anticancer activity of triazine derivatives include:

- Induction of Apoptosis: Compounds like 11E from related studies showed increased expression of pro-apoptotic proteins (Bax, Cleaved-Caspase 9) while decreasing anti-apoptotic proteins (Bcl-xl) .

- Cell Cycle Arrest: The compounds have been shown to halt cell cycle progression at the G2/M phase .

- Mitochondrial Dysfunction: Decreased mitochondrial membrane potential was observed in treated cells, indicating a shift toward apoptosis .

Antimicrobial Activity

Apart from anticancer properties, triazine derivatives have been evaluated for their antimicrobial activities. Some studies suggest that modifications in the triazine structure can enhance antibacterial and antifungal properties. For example, certain derivatives exhibited significant inhibition against various bacterial strains and fungi in vitro .

Table 1: Antiproliferative Activity of Triazine Derivatives

| Compound ID | IC50 (µM) | Cell Line |

|---|---|---|

| 11E | 10.23 | MGC-803 |

| 5-FU | 9.79 | MGC-803 |

| 11A | >100 | EC-109 |

| 11B | >100 | PC-3 |

IC50 values represent the concentration required to inhibit cell proliferation by 50% after 48 hours of exposure .

Case Studies

A notable case study involved the synthesis and evaluation of various triazine derivatives for their anticancer effects. The study highlighted how structural modifications led to varying degrees of efficacy against cancer cell lines. The most potent derivatives were identified as potential leads for further drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.